molecular formula C12H18O B7769178 1-(3-Tert-butylphenyl)ethanol CAS No. 70747-05-6

1-(3-Tert-butylphenyl)ethanol

Cat. No.: B7769178
CAS No.: 70747-05-6
M. Wt: 178.27 g/mol
InChI Key: UDXRTHQGKTWJQI-UHFFFAOYSA-N
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Description

1-(3-Tert-butylphenyl)ethanol is an organic compound belonging to the class of alcohols It features a phenyl ring substituted with a tert-butyl group at the meta position and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Tert-butylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-tert-butylphenyl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Tert-butylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(3-tert-butylphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can yield 1-(3-tert-butylphenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(3-tert-butylphenyl)ethyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products:

    Oxidation: 1-(3-tert-butylphenyl)ethanone.

    Reduction: 1-(3-tert-butylphenyl)ethane.

    Substitution: 1-(3-tert-butylphenyl)ethyl chloride.

Scientific Research Applications

1-(3-Tert-butylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-tert-butylphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring and tert-butyl group contribute to the compound’s hydrophobic interactions, affecting its solubility and reactivity in biological systems.

Comparison with Similar Compounds

1-(3-Tert-butylphenyl)ethanol can be compared with other similar compounds, such as:

    1-(4-Tert-butylphenyl)ethanol: Similar structure but with the tert-butyl group at the para position, leading to different steric and electronic effects.

    1-(3,5-Di-tert-butylphenyl)ethanol: Contains two tert-butyl groups, resulting in increased steric hindrance and altered reactivity.

    1-Phenylethanol: Lacks the tert-butyl group, making it less bulky and with different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic characteristics, influencing its reactivity and applications.

Properties

IUPAC Name

1-(3-tert-butylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-9,13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXRTHQGKTWJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990998
Record name 1-(3-tert-Butylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70747-05-6
Record name Benzenemethanol, ar-(1,1-dimethylethyl)-alpha-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070747056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, ar-(1,1-dimethylethyl)-.alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(3-tert-Butylphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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